

Spectroscopic and Structural Elucidation of (+)-Cavicularin: A Technical Overview

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Compound of Interest

Compound Name: (+)-Cavicularin

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(+)-Cavicularin is a unique natural phenolic metabolite first isolated from the liverwort *Cavicularia densa* Steph.[1][2]. This macrocyclic bis(bibenzyl) is distinguished not by traditional chiral centers, but by the rare combination of planar and axial chirality, making it a molecule of significant interest in stereochemistry and natural product synthesis.[1] Its highly strained structure, which includes a benzene ring bent significantly out of planarity, is typically reserved for synthetic cyclophanes and presents unique challenges and opportunities for spectroscopic analysis and therapeutic development.[1] The specific rotation for **(+)-cavicularin** has been reported as $[\alpha]D_{21} +168.2^\circ$ (c 0.25, MeOH).[1]

This technical guide provides a summary of the spectroscopic data for **(+)-Cavicularin**, based on the foundational structure elucidation studies. It also outlines the general experimental protocols employed for the isolation and characterization of such natural products.

Molecular and Spectroscopic Data

The structure of **(+)-Cavicularin** was definitively established through extensive spectroscopic analysis, primarily high-field 2D Nuclear Magnetic Resonance (NMR) and confirmed by X-ray crystallography.[1] While the specific, detailed peak-by-peak data from the original publication is not fully available in the reviewed literature, this section summarizes the key spectroscopic information and expected characteristics based on its known structure ($C_{28}H_{22}O_4$).

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a novel compound. For **(+)-Cavicularin**, high-resolution mass spectrometry (HRMS) would have been used to confirm its molecular formula.

Parameter	Value
Molecular Formula	C ₂₈ H ₂₂ O ₄
Molecular Weight	422.1518 g/mol (calculated)
Expected Ionization	Electrospray Ionization (ESI) or similar soft techniques
Expected m/z value	[M+H] ⁺ at ~423.1591, [M+Na] ⁺ at ~445.1410

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **(+)-Cavicularin** is expected to show characteristic absorption bands for its hydroxyl and aromatic functionalities.

Functional Group	Expected Absorption Range (cm ⁻¹)	Notes
O-H stretch (phenolic)	3500-3200 (broad)	Indicates the presence of hydroxyl groups, likely showing hydrogen bonding.
C-H stretch (aromatic)	3100-3000	Characteristic of C-H bonds on the benzene and phenanthrene rings.
C-H stretch (aliphatic)	3000-2850	From the ethylene bridges in the macrocyclic structure.
C=C stretch (aromatic)	1600-1475	Multiple bands are expected due to the complex aromatic system.
C-O stretch (phenol)	1260-1180	Indicates the C-O bond of the phenolic groups.
C-O stretch (ether)	1300-1000	Arising from the ether linkage within the macrocycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. The structure of **(+)-Cavicularin** was determined using high-field (600 MHz) 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HMBC, HSQC, NOESY).[\[1\]](#)

¹H NMR Data Summary (Expected)

Proton Type	Expected Chemical Shift (δ , ppm)	Notes
Aromatic (Ar-H)	6.0 - 8.0	A complex pattern of signals is expected due to the various protons on the substituted aromatic rings.
Phenolic (Ar-OH)	4.5 - 7.0 (broad)	These signals are often broad and their position can be concentration and solvent dependent.
Aliphatic (-CH ₂ -CH ₂ -)	2.5 - 4.0	Protons of the ethylene bridges would appear in this region, likely as complex multiplets due to strain.

¹³C NMR Data Summary (Expected)

Carbon Type	Expected Chemical Shift (δ , ppm)	Notes
Aromatic (C-O)	150 - 160	Carbons attached to the phenolic hydroxyl groups are expected to be significantly deshielded.
Aromatic (C=C)	110 - 145	A large number of signals corresponding to the carbons of the bibenzyl and dihydrophenanthrene moieties.
Aliphatic (-CH ₂ -)	20 - 40	Signals for the two ethylene bridges connecting the aromatic units.

Experimental Protocols

The elucidation of a novel natural product like **(+)-Cavicularin** follows a standardized workflow from collection to final structure confirmation.

Isolation and Purification

- Collection and Extraction: The source organism, the liverwort *Cavicularia densa*, is collected, dried, and ground.^[2] The powdered material is then subjected to exhaustive extraction, typically using a solvent like methanol over an extended period to ensure the recovery of secondary metabolites.^[2]
- Fractionation: The crude methanol extract is concentrated and then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, water) to separate compounds based on polarity.
- Chromatography: The bioactive fractions are subjected to multiple rounds of column chromatography.^[2] Common stationary phases include silica gel and Sephadex. This is followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.^[2]

Spectroscopic Analysis

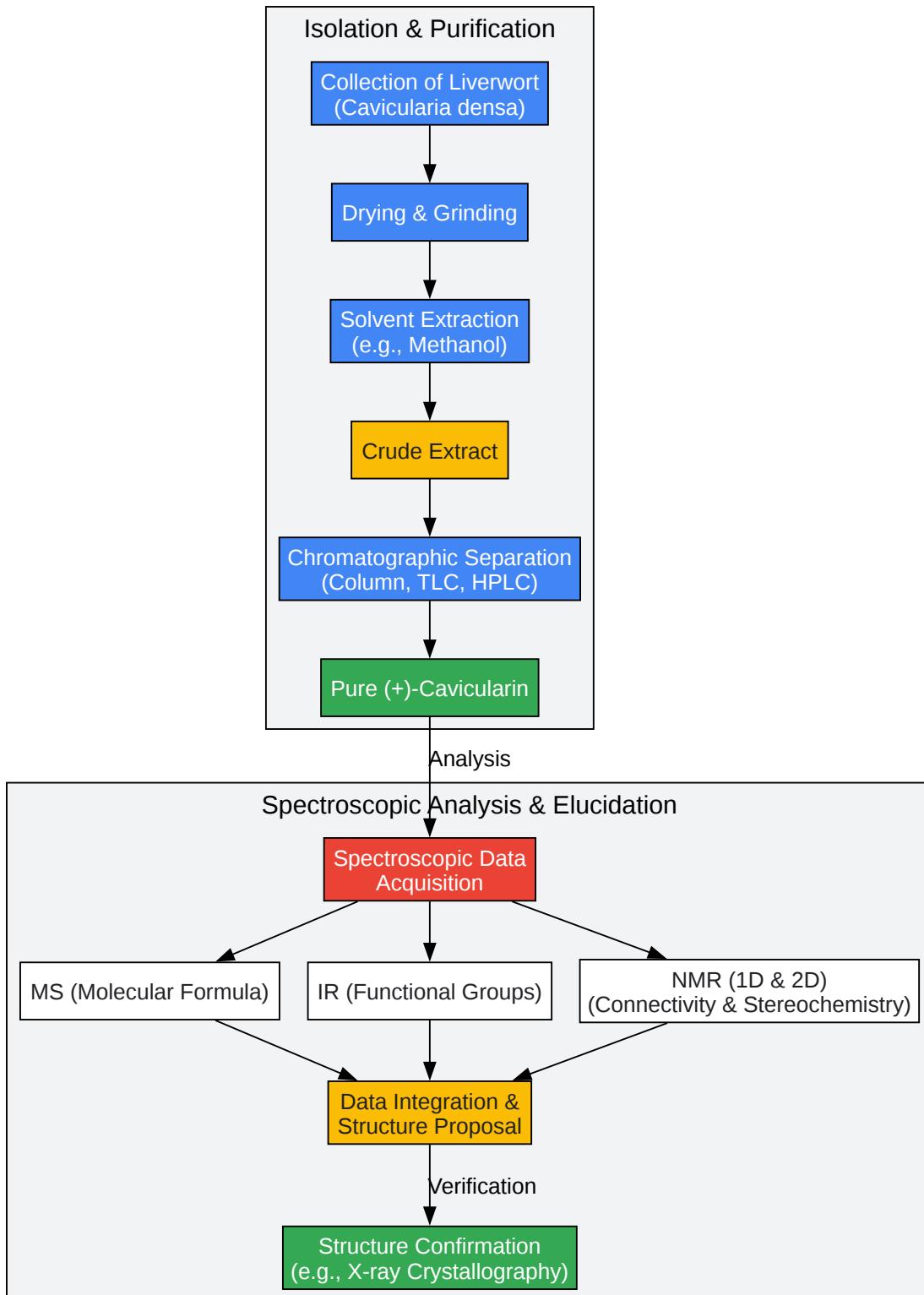
- Mass Spectrometry: A solution of the purified compound is analyzed by high-resolution mass spectrometry (HRMS), often using ESI-TOF (Electrospray Ionization - Time of Flight), to determine the accurate mass and deduce the molecular formula.
- NMR Spectroscopy: The pure compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Methanol-d_4).^[3] A suite of NMR experiments is performed:
 - ^1H NMR: To identify all proton environments and their multiplicities.
 - ^{13}C NMR & DEPT: To identify all unique carbon signals and determine the number of attached protons (CH_3 , CH_2 , CH , or quaternary C).
 - 2D COSY (^1H - ^1H Correlation Spectroscopy): To establish proton-proton spin coupling networks, identifying adjacent protons.
 - 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

- 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry and conformation of the molecule.
- IR Spectroscopy: A small amount of the sample is analyzed, either as a thin film, a KBr pellet, or in solution, to identify key functional groups.

Workflow for Natural Product Elucidation

The following diagram illustrates the typical workflow from biological source to final structure confirmation for a novel natural product like **(+)-Cavicularin**.

Workflow for the Isolation and Structural Elucidation of (+)-Cavicularin

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Workflow for the Isolation and Structural Elucidation of (+)-Cavicularin

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- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of (+)-Cavicularin: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12777235#spectroscopic-data-of-cavicularin-nmr-ms>]

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